20(R)-Ginsenoside Rg2 basic chemical properties
20(R)-Ginsenoside Rg2 basic chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 20(R)-Ginsenoside Rg2
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(R)-Ginsenoside Rg2 is a naturally occurring protopanaxatriol-type saponin (B1150181) found in the medicinal plant Panax ginseng. As a stereoisomer of Ginsenoside Rg2, the specific (R) configuration at the C-20 position confers distinct pharmacological activities, making it a compound of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the fundamental chemical properties of 20(R)-Ginsenoside Rg2, detailed experimental protocols for its analysis, and a visual representation of its key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this potent bioactive molecule.
Chemical and Physical Properties
The core chemical and physical characteristics of 20(R)-Ginsenoside Rg2 are summarized in the tables below. This data has been compiled from various sources to provide a comprehensive and comparative overview.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy]-6-methyloxane-3,4,5-triol | [1] |
| Molecular Formula | C₄₂H₇₂O₁₃ | [1][2][3][4][5][6][7] |
| CAS Number | 80952-72-3 | [3][4][5][8][9][10][11] |
| Synonyms | R-Ginsenoside Rg2, 20(R)Ginsenoside Rg2 | [1][3] |
Note on CAS Number: The CAS number 52286-74-5 is also frequently associated with Ginsenoside Rg2. However, 80952-72-3 is specifically assigned to the 20(R) isomer, which is the focus of this guide.[9][11]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 785.01 g/mol | [4][6][12] |
| 785.025 g/mol | [3] | |
| 784.49 g/mol | [5][7] | |
| 785.0 g/mol | [1][2] | |
| Appearance | White to off-white solid powder | [3][6] |
| Melting Point | 187 - 189 °C | [2][13] |
| Solubility | Soluble in: DMSO, Pyridine, Methanol (B129727), Ethanol.[8][14][15] Limited solubility in: Water.[7] Insoluble in: EtOH (Ethanol, conflicting report).[5] | [5][7][8][14][15] |
| Storage | Store at -20°C.[5][7] For solutions in solvent, store at -80°C for up to 6 months.[6] | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification, quantification, and characterization of 20(R)-Ginsenoside Rg2. The following sections outline standard experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from established methods for the analysis of ginsenosides (B1230088) in various matrices.[4][15][16]
Objective: To quantify the purity of a 20(R)-Ginsenoside Rg2 sample or its concentration in an extract.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Methanol (HPLC grade).
-
20(R)-Ginsenoside Rg2 reference standard.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the 20(R)-Ginsenoside Rg2 reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 20 to 150 µg/mL).[15]
-
Sample Preparation (for extracts):
-
For powdered samples, weigh approximately 0.5 g and add 10 mL of 50% methanol.[15]
-
For liquid extracts, dilute with methanol as needed.
-
Sonicate the sample for 30 minutes to ensure complete extraction.[15]
-
Centrifuge the sample to pellet any particulate matter.
-
Filter the supernatant through a 0.2 µm syringe filter prior to injection.[15]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and deionized water (B).
-
Gradient Program:
-
0-40 min: 20% A to 32% A
-
40-55 min: 32% A to 50% A
-
55-70 min: 50% A to 65% A
-
70-71 min: 65% A to 90% A
-
71-81 min: Hold at 90% A
-
81-90 min: Return to 20% A and equilibrate
-
-
Flow Rate: 1.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 203 nm.[15]
-
Injection Volume: 20 µL.[15]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of 20(R)-Ginsenoside Rg2 in the sample by interpolating its peak area from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general workflow for confirming the structure of 20(R)-Ginsenoside Rg2.[17][18][19][20][21]
Objective: To verify the chemical structure and stereochemistry of 20(R)-Ginsenoside Rg2.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 20(R)-Ginsenoside Rg2 in approximately 0.5 mL of the chosen deuterated solvent. Add a small amount of TMS.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry, including the (R) configuration at C-20.
-
-
Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing the obtained spectra with published data for 20(R)-Ginsenoside Rg2.
Melting Point Determination
This is a standard protocol for determining the melting point of a solid crystalline compound.[22][23][24][25]
Objective: To determine the melting range of a purified 20(R)-Ginsenoside Rg2 sample as an indicator of purity.
Instrumentation:
-
Melting point apparatus (capillary method).
-
Glass capillary tubes.
Procedure:
-
Sample Preparation: Ensure the 20(R)-Ginsenoside Rg2 sample is a fine, dry powder.
-
Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to a temperature about 10-15°C below the expected melting point (187-189°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (e.g., 0.5-2°C) is indicative of high purity.
Signaling Pathways and Mechanisms of Action
20(R)-Ginsenoside Rg2 has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. The following diagrams illustrate its interactions within these pathways.
Caption: Inhibition of the NF-κB pathway by 20(R)-Ginsenoside Rg2.
References
- 1. mdpi.com [mdpi.com]
- 2. Ginsenoside-Rg2 affects cell growth via regulating ROS-mediated AMPK activation and cell cycle in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20(S)-Ginsenoside Rh2 Suppresses Oral Cancer Cell Growth by Inhibiting the Src-Raf-ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg2 inhibits adipogenesis in 3T3-L1 preadipocytes and suppresses obesity in high-fat-diet-induced obese mice through the AMPK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CAS 80952-72-3 | 20(R)-Ginsenoside Rg2 [phytopurify.com]
- 9. Ginsenoside rg2 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 20R-Ginsenoside Rg2 | CAS:80952-72-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. MeSH Browser [meshb.nlm.nih.gov]
- 12. Ginsenoside Rh2 Downregulates LPS-Induced NF-κB Activation through Inhibition of TAK1 Phosphorylation in RAW 264.7 Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside-Rg2 exerts anti-cancer effects through ROS-mediated AMPK activation associated mitochondrial damage and oxidation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. thinksrs.com [thinksrs.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. davjalandhar.com [davjalandhar.com]
- 25. thinksrs.com [thinksrs.com]
